Product packaging for 5-(4-Methylstyryl)-2-nitrooxazole(Cat. No.:)

5-(4-Methylstyryl)-2-nitrooxazole

Cat. No.: B12857981
M. Wt: 230.22 g/mol
InChI Key: XLPJLSPRSNIGNV-VOTSOKGWSA-N
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Description

5-(4-Methylstyryl)-2-nitrooxazole is a synthetic organic compound with the molecular formula C12H10N2O3 and an average mass of 230.22 g/mol . This chemical features a oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is substituted with a nitro group at the 2-position and a 4-methylstyryl chain at the 5-position. The compound is specified as the (E)-stereoisomer concerning the central double bond . While specific biological data for this precise molecule is not publicly available, its structure places it within a well-explored class of nitro-aromatic heterocycles known to possess significant value in medicinal chemistry and drug discovery. The nitroimidazole scaffold, for instance, is a privileged structure in anti-infective research, forming the core of life-saving drugs against parasitic infections, bacteria, and tuberculosis . Compounds like Delamanid and Pretomanid are recent examples of nitroimidazole-based therapeutics for multi-drug resistant tuberculosis . Similarly, the 5-nitroimidazole Fexinidazole has been approved as an oral treatment for Human African Trypanosomiasis (sleeping sickness) . The presence of the nitro group is often key to the activity of such compounds, acting as a prodrug that undergoes enzymatic reduction under specific cellular conditions to generate reactive species that are toxic to pathogens . Researchers may investigate this compound as a novel chemical entity in screening campaigns for antimicrobial, antiparasitic, or anticancer activity. Its structure also makes it a valuable intermediate for further synthetic elaboration, such as in the construction of more complex molecules for material science or chemical biology. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B12857981 5-(4-Methylstyryl)-2-nitrooxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-[(E)-2-(4-methylphenyl)ethenyl]-2-nitro-1,3-oxazole

InChI

InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-8-13-12(17-11)14(15)16/h2-8H,1H3/b7-6+

InChI Key

XLPJLSPRSNIGNV-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CN=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CN=C(O2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies for 5 4 Methylstyryl 2 Nitrooxazole and Analogous Structures

General Methodologies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, can be achieved through several synthetic routes. These methods typically involve the formation of key carbon-oxygen and carbon-nitrogen bonds, often through cyclization and dehydration or condensation reactions. The choice of a particular synthetic strategy depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.

Classical methods for oxazole synthesis have been refined over many years and remain fundamental in organic synthesis. These approaches, including the Van Leusen, Bredereck, Robinson-Gabriel, and Fischer syntheses, provide reliable pathways to a wide array of oxazole derivatives.

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles. ijpsonline.comorganic-chemistry.orgnih.govmdpi.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comorganic-chemistry.orgnih.govmdpi.com The versatility of this method makes it a valuable tool for synthesizing a variety of oxazole-containing compounds.

The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of the tosyl group under basic conditions leads to the formation of the aromatic oxazole ring. organic-chemistry.orgnih.govmdpi.comwikipedia.org

ReagentsProductKey Features
Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)5-substituted oxazoleMild reaction conditions, good yields, readily available starting materials.

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is noted for being an efficient and economical process for oxazole synthesis. ijpsonline.com A variation of this reaction utilizes α-hydroxyketones as starting materials. ijpsonline.com

The mechanism involves the N-alkylation of the amide with the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. The use of formamide (B127407) specifically can yield 2-unsubstituted oxazoles.

Starting MaterialsReagentsProduct
α-HaloketoneAmide (or Formamide)Substituted oxazole
α-HydroxyketoneAmideSubstituted oxazole

Cycloisomerization reactions offer a modern and efficient approach to polysubstituted oxazoles from readily available propargylic amides. ijpsonline.com These reactions can be catalyzed by various transition metals or reagents like silica (B1680970) gel, proceeding under mild conditions with high efficiency. ijpsonline.com

The general mechanism involves the activation of the alkyne by a catalyst, which facilitates an intramolecular nucleophilic attack by the amide oxygen. This 5-exo-dig cyclization forms an oxazoline intermediate, which then isomerizes to the thermodynamically more stable oxazole. nih.govresearchgate.net

SubstrateCatalyst/ReagentProduct
Propargylic amideSilica gel, Transition metals (e.g., Zn(OTf)₂)Polysubstituted oxazole

The Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino ketones. pharmaguideline.comwikipedia.orgsynarchive.com The reaction is typically carried out in the presence of a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. ijpsonline.compharmaguideline.com

The mechanism begins with the protonation of the keto group of the 2-acylamino ketone. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate. Dehydration of this intermediate yields the final oxazole product. ijpsonline.comacs.org

ReactantDehydrating AgentProduct
2-Acylamino ketoneH₂SO₄, PPA, PCl₅, POCl₃2,5-Disubstituted oxazole

Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgdbpedia.org This dehydration reaction typically occurs under mild conditions. ijpsonline.comwikipedia.org

The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde. An intramolecular SN2 attack followed by the loss of water generates a chloro-oxazoline intermediate, which then eliminates HCl to form the aromatic oxazole ring. wikipedia.org

ReactantsReagentProduct
Cyanohydrin, AldehydeAnhydrous Hydrochloric Acid2,5-Disubstituted oxazole

Classical Heterocyclization Approaches

Reactions of Alpha-Haloketones with Amides

The reaction of α-haloketones with amides, often referred to as the Bredereck synthesis, is a well-established and efficient method for the preparation of oxazole derivatives. ijpsonline.com This method is particularly useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds through the cyclization of an amide with an α-haloketone. researchgate.net

The general mechanism involves the nucleophilic attack of the amide oxygen on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the oxazole ring. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

ReactantsProduct TypeKey Features
α-Haloketones2,4-Disubstituted oxazolesEfficient, clean, and economical process. ijpsonline.com
Amides

This table summarizes the key features of the Bredereck synthesis for oxazole derivatives.

While this method is versatile, the synthesis of a 5-substituted styryl derivative like 5-(4-Methylstyryl)-2-nitrooxazole would require a specifically substituted α-haloketone precursor.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful tool for the construction of five-membered heterocyclic rings, including oxazoles and isoxazoles. youtube.comresearchgate.net These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is often an alkyne or an alkene. youtube.com

For the synthesis of oxazole analogs, a common approach involves the cycloaddition of a nitrile oxide with an alkyne, which typically yields an isoxazole (B147169). youtube.com While not a direct route to oxazoles, the resulting isoxazole core can sometimes be rearranged or further modified. The generation of the 1,3-dipole, such as a carbonyl ylide, can be achieved through various methods, including the thermal or photochemical extrusion of nitrogen from a 1,3,4-oxadiazole. nih.gov

The reaction of a carbonyl ylide with an alkene in a 1,3-dipolar cycloaddition can lead to the formation of a dihydrooxazole (oxazoline) ring system. nih.gov The regioselectivity of these cycloadditions can sometimes be low, leading to mixtures of products. youtube.com

1,3-DipoleDipolarophileProduct
Nitrile OxideAlkyneIsoxazole youtube.com
Carbonyl YlideAlkyne/AlkenesOxazole/Oxazoline derivatives

This table outlines common 1,3-dipolar cycloaddition reactions for the synthesis of related five-membered heterocycles.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions have become increasingly important in the synthesis of oxazoles, offering high efficiency, selectivity, and mild reaction conditions. researchgate.net Various metals, including gold, copper, palladium, and zinc, have been employed to catalyze the formation of the oxazole ring.

Gold catalysts are particularly effective in activating C-C multiple bonds. rhhz.net A common strategy involves the gold-catalyzed reaction of alkynes. For instance, an efficient synthesis of 2,5-disubstituted oxazoles can be achieved through the intermolecular reaction of gold carbene intermediates with nitriles. rhhz.netorganic-chemistry.org This process represents a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org

Another approach involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which provides fully substituted oxazoles under mild conditions. nih.govnih.govscispace.com

CatalystReactantsKey Features
Gold (Au)Terminal Alkynes, Nitriles, OxidantForms 2,5-disubstituted oxazoles via gold carbene intermediates. rhhz.netorganic-chemistry.org
Gold (Au)Alkynyl triazenes, 1,2,4-DioxazolesRegioselective [3+2] cycloaddition. nih.govnih.govscispace.com

This table highlights gold-catalyzed methods for oxazole synthesis.

Copper(II) catalysts are widely used for the oxidative cyclization of various precursors to form oxazoles. A notable method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. acs.orgamazonaws.comresearchgate.net This reaction is tolerant of a variety of functional groups, including aryl, vinyl, alkyl, and heteroaryl substituents. acs.org

Another copper-catalyzed approach involves the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org Furthermore, copper(II) triflate has been used to catalyze the oxidative cyclization of enamides in the presence of (diacetoxyiodo)benzene. jetir.org

CatalystReactantsKey Features
Copper(II) saltsEnamidesRoom temperature oxidative cyclization via vinylic C-H functionalization. acs.orgamazonaws.comresearchgate.net
Cu(NO₃)₂·3H₂O / I₂Arylacetylenes, α-Amino acidsSynthesis of 2,5-disubstituted oxazoles. organic-chemistry.org
Copper(II) triflateEnamides, (Diacetoxyiodo)benzeneOxidative cyclization. jetir.org

This table summarizes copper-catalyzed oxidative cyclization methods for synthesizing oxazoles.

Palladium catalysts are renowned for their utility in cross-coupling reactions. In oxazole synthesis, palladium catalysis can be employed in a sequential manner, involving a coupling reaction followed by cyclization. For example, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can provide 2,5-disubstituted oxazoles. organic-chemistry.org This reaction is believed to proceed through a palladium-catalyzed coupling step followed by an in situ cyclization. organic-chemistry.org

Another efficient method involves the palladium-catalyzed synthesis of highly substituted oxazoles from simple amides and ketones via a C-H activation pathway. organic-chemistry.org This reaction proceeds through sequential C-N and C-O bond formations in a single step. organic-chemistry.org Palladium-catalyzed direct arylation of the oxazole ring itself is also a viable strategy for further functionalization. organic-chemistry.org

CatalystReactantsKey Features
Pd₂(dba)₃N-propargylamides, Aryl iodidesCoupling followed by in situ cyclization. organic-chemistry.org
Palladium acetateAmides, KetonesSequential C-N and C-O bond formation via C-H activation. organic-chemistry.org
Pd(PPh₃)₄Oxazoles, Aryl/Alkenyl bromidesDirect arylation/alkenylation of the oxazole ring. organic-chemistry.org

This table details palladium-catalyzed strategies for oxazole synthesis.

Lewis acids such as zinc iodide (ZnI₂) and ferric chloride (FeCl₃) can mediate the cyclization of acetylenic amides to form oxazolines and oxazoles. acs.org This method offers a regiocontrolled synthesis under mild reaction conditions. organic-chemistry.org The Lewis acid promotes the cyclization via a 5-exo-dig mode. acs.org Zinc triflate (Zn(OTf)₂) has also been shown to catalyze the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols to produce oxazole derivatives. acs.org In this case, the zinc catalyst acts as both a π acid and a σ acid. acs.org

Mediator/CatalystReactantsKey Features
ZnI₂ / FeCl₃Acetylenic amidesSelective and regiocontrolled synthesis of oxazolines and oxazoles. organic-chemistry.orgacs.org
Zn(OTf)₂N-(propargyl)arylamides, Allylic alcoholsTandem cycloisomerization/allylic alkylation. acs.org

This table presents Lewis acid-mediated and -catalyzed cyclization methods for oxazole synthesis.

Photochemical and Visible Light-Mediated Approaches to Oxazole Frameworks

Recent advancements in synthetic organic chemistry have highlighted the utility of photochemical and visible-light-mediated reactions for the construction of heterocyclic compounds like oxazoles. These methods are often considered "green" and sustainable as they can proceed under mild conditions, sometimes without the need for traditional catalysts or harsh reagents.

Visible-light photocatalysis has emerged as a powerful tool for oxazole synthesis. semanticscholar.orgresearchgate.net One such method involves the reaction of α-bromoketones with benzylamines at room temperature, utilizing a ruthenium-based photocatalyst, [Ru(bpy)3]Cl2, along with a base (K3PO4) and an additive (CCl3Br). organic-chemistry.orgacs.org This process is effective for creating a variety of substituted oxazoles in moderate to excellent yields. organic-chemistry.orgacs.org The reaction mechanism is believed to involve the initial nucleophilic substitution of the α-bromoketone by the benzylamine, followed by a photocatalytic single electron transfer to form a radical cation, which then undergoes cyclization. acs.org

Another visible-light-induced approach utilizes diazo compounds and nitrile substrates to produce multi-substituted oxazoles. This method is notable for avoiding transition metals and external chemical oxidants, instead using a catalytic amount of (i-Pr)3SiCl. rsc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org

Photochemical rearrangements of other heterocyclic systems can also lead to the formation of oxazoles. For instance, the photoisomerization of isoxazoles, which requires UV light, proceeds through the homolysis of the O–N bond to form an acyl azirine intermediate, which can then rearrange to an oxazole. nih.gov Continuous flow photochemical processes have been developed to generate ketenimines from trisubstituted isoxazoles, which can then be converted to other heterocycles. nih.gov

MethodReactantsCatalyst/ConditionsProductYield
Visible-Light Photocatalysisα-bromoketones, benzylamines[Ru(bpy)3]Cl2, K3PO4, CCl3Br, blue LEDSubstituted oxazolesModerate to excellent organic-chemistry.orgacs.org
Visible-Light-Induced SynthesisDiazo compounds, nitriles(i-Pr)3SiClMulti-substituted oxazolesUp to 95% rsc.org
Photochemical RearrangementIsoxazolesUV lightOxazoles-

Base-Mediated Cyclization Reactions

Base-mediated cyclization is a fundamental and widely used strategy for the synthesis of the oxazole ring. A classic example is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Various dehydrating agents, such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride, are often employed to facilitate this transformation. pharmaguideline.com

Another common approach involves the reaction of α-haloketones with primary amides. slideshare.net More contemporary methods utilize readily available starting materials and milder conditions. For instance, a simple and efficient cesium carbonate-mediated reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene (B1205560) allows for the one-step synthesis of 2-aryl-5-alkyl-substituted oxazoles in good yields. organic-chemistry.org

The van Leusen reaction provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.com This reaction proceeds through an oxazoline intermediate which then eliminates the tosyl group to form the oxazole. ijpsonline.com

MethodReactantsBase/ConditionsProduct
Robinson-Gabriel Synthesisα-acylamino ketoneH2SO4, PCl5, or POCl32,5-disubstituted oxazole pharmaguideline.com
Reaction of α-haloketonesα-haloketone, primary amide-2,4-disubstituted oxazole slideshare.net
Reaction with 2,3-dibromopropeneAromatic/unsaturated primary amide, 2,3-dibromopropeneCs2CO32-aryl-5-alkyl-substituted oxazole organic-chemistry.org
van Leusen ReactionAldehyde, TosMICBase5-substituted oxazole ijpsonline.com

Introduction of the Nitro Functionality onto the Oxazole Core

The introduction of a nitro group onto the oxazole ring is a key step in the synthesis of this compound. This can be achieved either by direct nitration of a pre-formed oxazole ring or by constructing the oxazole ring from a precursor that already contains a nitro group.

Direct Nitration Strategies of Oxazoles

Direct nitration of five-membered heterocycles like oxazole can be challenging due to the potential for ring cleavage or the formation of multiple products. pharmaguideline.com Traditional nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid are often too harsh for the oxazole ring. semanticscholar.org

Milder nitration conditions have been developed to address these challenges. One effective method involves the use of nitric acid in trifluoroacetic anhydride. semanticscholar.orgumich.edu This system is believed to generate dinitrogen pentoxide in situ, which acts as the nitrating agent. semanticscholar.org This approach has been successfully applied to a variety of five-membered heterocycles, affording mononitro derivatives in respectable yields. semanticscholar.orgumich.edu For oxazoles, electrophilic substitution is most likely to occur at the C4 position, followed by C5 and then C2. pharmaguideline.com The presence of electron-releasing substituents on the ring can facilitate the reaction. pharmaguideline.com

Synthesis from Nitro-Substituted Precursors

An alternative strategy to obtain nitro-oxazoles is to build the oxazole ring from precursors that already bear a nitro group. This approach can offer better control over the regiochemistry of the final product. For example, a nitro-substituted α-acylamino ketone could be cyclized under Robinson-Gabriel conditions to yield a 2-nitrooxazole derivative. Similarly, a nitro-substituted primary amide could be reacted with an α-haloketone to form the corresponding nitro-oxazole. The choice of this strategy depends on the availability of the appropriately substituted starting materials.

Strategies for Incorporating the Styryl Moiety onto the Oxazole Ring

The final key structural feature of this compound is the styryl group at the 5-position of the oxazole ring. This is typically introduced through a carbon-carbon bond-forming reaction.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules. The Heck and Suzuki-Miyaura reactions are particularly relevant for the introduction of a styryl group onto a heterocyclic ring.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 5-halo-2-nitrooxazole with 4-methylstyrene. The reaction generally exhibits high trans selectivity. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to optimize the Heck reaction for a wide range of substrates. organic-chemistry.org

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com To synthesize the target molecule via this route, one could react a 5-halo-2-nitrooxazole with 4-methylstyrylboronic acid, or alternatively, couple 5-boronic acid-2-nitrooxazole with 4-bromostyrene. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com It has been successfully applied to the functionalization of oxazoles at various positions. nih.govresearchgate.netresearchgate.net For instance, 2-aryl-4-trifloyloxazoles have been shown to undergo rapid, microwave-assisted Suzuki coupling with a range of aryl and heteroaryl boronic acids in good to excellent yields. nih.gov

ReactionCoupling PartnersCatalyst/ConditionsProduct
Heck Reaction5-halo-2-nitrooxazole, 4-methylstyrenePalladium catalyst, baseThis compound
Suzuki-Miyaura Reaction5-halo-2-nitrooxazole, 4-methylstyrylboronic acidPalladium catalyst, baseThis compound
Suzuki-Miyaura Reaction5-boronic acid-2-nitrooxazole, 4-bromostyrenePalladium catalyst, baseThis compound

Condensation and Olefination Reactions

The synthesis of the styryl moiety in this compound and its analogs relies heavily on the formation of a crucial carbon-carbon double bond. Condensation and olefination reactions are cornerstone strategies for this transformation, offering versatile pathways to link the 4-methylphenyl group and the 2-nitrooxazole ring via an ethene bridge.

Condensation Reactions: Aldol-type condensation reactions represent a classical approach for forming α,β-unsaturated carbonyl compounds, which can be precursors to styryl structures. nih.gov The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde with a ketone or another compound containing an active methylene (B1212753) group in the presence of a base. nih.gov In the context of this compound, this could theoretically involve the condensation of 4-methylbenzaldehyde (B123495) with a 5-methyl-2-nitrooxazole, where the methyl group on the oxazole ring is sufficiently activated for deprotonation. The initial carbanion attacks the aldehyde's carbonyl group, and subsequent dehydration yields the target styryl system. wiley-vch.de However, the acidity of the 5-methyl group on the nitrooxazole ring is a critical factor for the success of this pathway.

Olefination Reactions: More precise and widely employed methods for constructing the styryl double bond are olefination reactions, particularly the Wittig reaction and its modifications like the Horner-Wadsworth-Emmons (HWE) reaction. tamu.edu

The Wittig Reaction: Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wiley-vch.deyoutube.com For the synthesis of this compound, the pathway would involve reacting 4-methylbenzaldehyde with a phosphonium (B103445) ylide derived from 5-(halomethyl)-2-nitrooxazole. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. youtube.com While effective, a significant drawback of the classic Wittig reaction is the formation of the triphenylphosphine oxide byproduct, which can complicate product purification. youtube.com

The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than their ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that its byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed by aqueous extraction, simplifying purification. alfa-chemistry.comorganic-chemistry.org The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which corresponds to the trans-isomer of the styryl group. wikipedia.orgorganic-chemistry.orgnrochemistry.com The synthesis would proceed by deprotonating a phosphonate (B1237965), such as diethyl (2-nitrooxazol-5-yl)methylphosphonate, with a base (e.g., NaH, t-BuOK) followed by reaction with 4-methylbenzaldehyde. wiley-vch.dealfa-chemistry.com

The table below provides a comparative overview of these key olefination methods.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Key Reagent Phosphonium YlidePhosphonate Carbanion
Carbonyl Reactant Aldehyde or KetoneAldehyde or Ketone
Byproduct Triphenylphosphine OxideWater-soluble Dialkyl Phosphate
Purification Often requires chromatography to remove byproduct. youtube.comSimplified by aqueous extraction of byproduct. alfa-chemistry.com
Stereoselectivity Variable; can be tuned but often gives mixtures of E/Z isomers. tamu.eduGenerally high selectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org
Reactivity Ylide is less nucleophilic.Carbanion is more nucleophilic and can react with hindered ketones. wikipedia.org

Convergent and Divergent Synthetic Pathways for this compound

For this compound, a convergent approach would involve:

Fragment A Synthesis: Preparation of a functionalized 2-nitrooxazole ring, for example, diethyl (2-nitrooxazol-5-yl)methylphosphonate.

Fragment B Synthesis: Preparation of the aromatic aldehyde, 4-methylbenzaldehyde (which is commercially available).

Coupling: Combining these two fragments in a final Horner-Wadsworth-Emmons reaction to form the target molecule. conicet.gov.ar

This method is highly modular; by synthesizing different substituted aldehydes or different oxazole phosphonates, a variety of analogs can be created by combining different pre-made fragments.

Divergent Synthesis: In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. This method is particularly useful for exploring structure-activity relationships (SAR), where the goal is to systematically modify a core scaffold to observe changes in biological activity.

A divergent pathway for generating analogs of this compound could start from a common intermediate like 2-nitrooxazole-5-carbaldehyde. This central precursor could then be subjected to a series of olefination reactions with a library of different phosphonium ylides or phosphonate carbanions. For example, reacting 2-nitrooxazole-5-carbaldehyde with ylides derived from various substituted benzyl (B1604629) halides would efficiently generate a range of 5-styryl-2-nitrooxazole derivatives with diverse substitution patterns on the phenyl ring.

Synthetic StrategyDescriptionApplication for this compoundAdvantages
Convergent Key fragments of the molecule are synthesized separately and then assembled. nih.govThe 2-nitrooxazole phosphonate and 4-methylbenzaldehyde are made independently and then coupled via an HWE reaction.High overall efficiency, modularity, allows for late-stage diversification.
Divergent A common precursor is transformed into a library of analogs through various reaction pathways.2-Nitrooxazole-5-carbaldehyde is reacted with a variety of benzyl-derived ylides to create a series of analogs.Ideal for generating chemical libraries for SAR studies, efficient exploration of chemical space around a core scaffold.

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

In line with modern synthetic chemistry, the production of this compound and its analogs can be optimized using the principles of green chemistry to minimize environmental impact and improve efficiency. bohrium.com These methodologies focus on reducing waste, avoiding hazardous substances, and lowering energy consumption. researchgate.net

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include water, ethanol (B145695), or deep eutectic solvents (DES). mdpi.com The HWE reaction's water-soluble byproduct facilitates the use of biphasic systems or greener extraction solvents, reducing reliance on chlorinated solvents. alfa-chemistry.com

Energy-Efficient Methods: Microwave irradiation and ultrasound assistance are powerful tools for accelerating chemical reactions. mdpi.com These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com For instance, a condensation or olefination step could be performed under microwave irradiation to improve its efficiency. nih.gov

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. researchgate.net While the HWE reaction is stoichiometric in its phosphonate reagent, other C-C bond-forming reactions like the Heck or Suzuki coupling (which could also form the styryl linkage) rely on catalysts. Developing recyclable catalytic systems for these reactions enhances their sustainability.

Atom Economy and Waste Reduction: The HWE reaction is inherently "greener" than the traditional Wittig reaction due to the nature of its byproduct. The formation of triphenylphosphine oxide in the Wittig reaction has poor atom economy and presents a significant waste product that requires energy-intensive purification (e.g., chromatography). The easily separable phosphate salt from the HWE reaction represents a significant improvement in waste management. organic-chemistry.org One-pot, multi-component reactions also enhance sustainability by reducing the number of intermediate workup and purification steps, saving time, solvents, and energy. nih.gov

The following table summarizes a comparison between conventional and potential green synthetic approaches for key reaction types.

Reaction StepConventional MethodGreen/Sustainable AlternativeAdvantages of Green Method
Olefination Wittig reaction in anhydrous THF or DCM.HWE reaction; Microwave-assisted synthesis in a greener solvent (e.g., ethanol). mdpi.comEasier byproduct removal, reduced reaction time, lower energy consumption. organic-chemistry.orgmdpi.com
Condensation Base-catalyzed reaction in DMF or ethanol under prolonged reflux.Ultrasound-assisted or mechanochemical (solvent-free grinding) synthesis. mdpi.comElimination or reduction of solvent use, shorter reaction times, milder conditions. bohrium.commdpi.com
Workup/Purification Column chromatography using large volumes of organic solvents.Aqueous extraction for HWE byproduct; Recrystallization instead of chromatography.Significant reduction in solvent waste and cost. alfa-chemistry.com

Advanced Spectroscopic Characterization of 5 4 Methylstyryl 2 Nitrooxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-(4-Methylstyryl)-2-nitrooxazole, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-methylstyryl group would likely appear as doublets in the downfield region due to ortho-coupling. The vinyl protons of the styryl linker would also produce signals in the vinylic region, with their coupling constant providing information about the stereochemistry of the double bond. The proton on the oxazole (B20620) ring is expected to resonate in the aromatic region, and the methyl protons of the tolyl group would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Oxazole-H 7.5 - 8.5 s
Vinylic-H (α to oxazole) 6.8 - 7.5 d
Vinylic-H (β to oxazole) 7.0 - 7.8 d
Aromatic-H (ortho to styryl) 7.2 - 7.6 d
Aromatic-H (meta to styryl) 7.0 - 7.4 d
Methyl-H 2.3 - 2.5 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the nitro-bearing oxazole ring are expected to be significantly deshielded and appear at lower field. The carbons of the styryl and 4-methylphenyl groups would have characteristic chemical shifts in the aromatic and vinylic regions. The methyl carbon would appear at a high field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (Oxazole) 155 - 165
C-4 (Oxazole) 120 - 130
C-5 (Oxazole) 140 - 150
Vinylic Carbons 110 - 140
Aromatic Carbons 120 - 145
Methyl Carbon 20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. For instance, it would show correlations between the adjacent vinyl protons and between the ortho-coupled aromatic protons of the 4-methylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, for example, showing the correlation between the vinylic protons and the carbons of the oxazole and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is essential for determining the stereochemistry and conformation of the molecule. For example, a NOESY experiment could confirm the E or Z configuration of the styryl double bond by showing through-space interactions between specific protons.

Determination of Molecular Conformation and Stereochemistry

The primary stereochemical feature of this compound is the configuration of the carbon-carbon double bond of the styryl moiety. This can be determined from the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum. A larger coupling constant (typically 12-18 Hz) is indicative of a trans or E configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis or Z configuration. Furthermore, NOESY experiments can provide definitive proof of the stereochemistry by showing the spatial proximity of protons on either side of the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the oxazole ring, and the substituted styryl moiety.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretch 1300 - 1370 Strong
C=N Stretch (Oxazole) 1620 - 1680 Medium
C=C Stretch (Aromatic/Vinylic) 1450 - 1600 Medium-Weak
C-O-C Stretch (Oxazole) 1000 - 1100 Strong
=C-H Bending (trans-alkene) 960 - 980 Strong

Characteristic Vibrational Modes of the Oxazole Ring

The oxazole ring has several characteristic vibrational modes. The C=N stretching vibration typically appears in the region of 1620-1680 cm⁻¹. The C-O-C stretching vibration is usually a strong band found in the 1000-1100 cm⁻¹ region. The ring breathing vibrations and C-H bending vibrations of the oxazole proton also contribute to the fingerprint region of the IR spectrum, providing a unique pattern for the oxazole heterocycle.

Identification of Nitro Group Asymmetric and Symmetric Stretching Vibrations

The presence of the nitro (-NO2) group in this compound is readily identified by characteristic vibrational modes in its infrared (IR) and Raman spectra. The N-O bonds in the nitro group are highly polar, resulting in strong absorption bands in the IR spectrum. spectroscopyonline.com Specifically, two prominent stretching vibrations, the asymmetric and symmetric stretches, are key spectroscopic signatures. spectroscopyonline.combrainly.com

For aromatic nitro compounds, the asymmetric stretching vibration (νas(NO2)) typically appears in the range of 1550–1475 cm⁻¹. orgchemboulder.comorgchemboulder.com This band is generally strong and serves as a reliable indicator of the nitro functionality. The corresponding symmetric stretching vibration (νs(NO2)) is observed at a lower frequency, usually between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The intensity of these bands can be influenced by the electronic environment of the molecule. spectroscopyonline.com In addition to these stretching modes, a scissoring bending vibration can also be observed for the nitro group, typically in the region of 890–835 cm⁻¹. spectroscopyonline.com

Computational studies, such as those using density functional theory (DFT), have been employed to calculate the vibrational frequencies of nitro-containing compounds, showing good agreement with experimental data. nih.govesisresearch.org For instance, in a study on 5-nitro-2-(4-nitrobenzyl) benzoxazole, DFT calculations assigned NO2 stretching vibrations at 1415, 1391, 1374, and 1352 cm⁻¹, while the experimental IR spectrum showed corresponding bands at 1398 and 1347 cm⁻¹. esisresearch.org

Table 1: Typical Vibrational Frequencies for Nitro Groups in Aromatic Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Asymmetric Stretch (νas(NO2))1550–1475 orgchemboulder.comorgchemboulder.com
Symmetric Stretch (νs(NO2))1360–1290 orgchemboulder.comorgchemboulder.com
Scissoring Bend (δ(NO2))890–835 spectroscopyonline.com

Analysis of Styryl Moiety Vibrations (C=C, aromatic C-H)

The styryl moiety of this compound also gives rise to characteristic bands in the vibrational spectra. The carbon-carbon double bond (C=C) stretching vibration of the styryl group is typically observed in the region of 1640 cm⁻¹. mdpi.com The aromatic rings of the styryl group exhibit C-H stretching vibrations that generally appear in the range of 3100–3000 cm⁻¹. brainly.com

Furthermore, the aromatic C-C stretching vibrations within the benzene (B151609) ring of the styryl group produce distinct bands in the spectral range of 1625 to 1430 cm⁻¹. mdpi.com The specific positions and intensities of these bands can be influenced by the substitution pattern on the aromatic ring.

Both IR and Raman spectroscopy are valuable for analyzing these vibrations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. ksu.edu.saedinst.com This makes them complementary techniques, often used together for a more complete characterization of molecular structure. edinst.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into its electronic structure.

Analysis of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of a styryl-containing compound typically shows absorption bands arising from π → π* transitions. mdpi.com For styrylbenzazole photoswitches, these transitions can be tuned by altering the substitution pattern on the aryl ring. diva-portal.org The absorption maximum (λmax) is the wavelength at which the substance shows maximum absorbance. The molar extinction coefficient (ε) is a measure of how strongly the substance absorbs light at that wavelength.

In a study of styrylquinoline copolymers, absorption bands were observed around 273 nm and in the broad range of 280–305 nm, which were attributed to π → π* transitions. mdpi.com Another band around 370 nm was also assigned to the π-π* transition of the styrylquinoline unit. mdpi.com The specific λmax and ε values for this compound would depend on its specific chemical environment and solvent.

Spectroscopic Monitoring of Photoisomerization and Photocyclization Processes

Styryl derivatives are known to undergo photoisomerization, typically a reversible E-Z (or trans-cis) isomerization around the central double bond upon irradiation with light. diva-portal.org This process can be monitored using UV-Vis spectroscopy, as the E and Z isomers often have distinct absorption spectra. researchgate.net For example, the photoisomerization of styryl 9M was investigated using tandem ion mobility spectrometry coupled with laser spectroscopy, showing that different geometric isomers have distinct electronic transitions. nih.gov

In addition to photoisomerization, some styryl compounds can undergo photocyclization. nih.govchemrxiv.org This reaction can also be followed by monitoring changes in the UV-Vis absorption spectrum over time. The quantum yield of these photochemical processes, which is a measure of the efficiency of the photoreaction, can also be determined from spectroscopic data. diva-portal.org

Solvent Effects on Electronic Absorption Spectra

The electronic absorption spectra of molecules can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. su.edu.ly The interaction between the solute and solvent molecules can alter the energy levels of the molecular orbitals involved in the electronic transition. sciencepublishinggroup.com

For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths, or red shift). youtube.com Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths, or blue shift). youtube.com Studies on various organic compounds have demonstrated these solvent effects. For example, the absorption maximum of certain acrylates was found to change with solvent polarity, shifting from 291-314 nm in water to 304-318 nm in chloroform. su.edu.ly Similarly, a study on 1-methyl-4-[4-aminostyryl] pyridinum iodide showed a hypsochromic shift as the solvent polarity increased. nih.gov

Table 2: General Solvent Effects on Electronic Transitions

Transition TypeEffect of Increasing Solvent PolarityWavelength Shift
π → πStabilization of the more polar excited stateBathochromic (Red Shift)
n → πGreater stabilization of the non-bonding ground stateHypsochromic (Blue Shift)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. whitman.edu In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns of nitro derivatives of 1,2,4-oxadiazole (B8745197) have been investigated, providing insights into how such compounds break apart under electron impact. researchgate.net For nitrosamine (B1359907) compounds, characteristic fragmentation pathways include the loss of the NO radical (a loss of 30 Da). nih.gov The fragmentation of the oxazole ring itself has also been studied, with common fragmentation pathways involving the loss of CO, HCN, and H.

For this compound, one would expect to observe a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at various points in the molecule, such as the loss of the nitro group, fragmentation of the styryl side chain, and cleavage of the oxazole ring. Analysis of these fragments can help to confirm the structure of the compound. For instance, the presence of an alkyl-substituted benzene ring often results in a prominent peak at m/z 91, corresponding to a tropylium (B1234903) ion. whitman.edu

Determination of Molecular Ion and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. broadinstitute.orgmtoz-biolabs.com The molecular ion, formed by the removal of an electron from the molecule, provides the molecular weight of the compound. chemguide.co.uk

In a mass spectrum, the isotopic pattern refers to the distribution of peaks corresponding to the different isotopes of the elements present in the molecule. The relative abundances of these isotopes create a unique pattern that can help in confirming the elemental composition of the compound. libretexts.org For this compound, the presence of carbon, hydrogen, nitrogen, and oxygen would result in a characteristic isotopic distribution. The most abundant peak would correspond to the molecule containing the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), while smaller peaks at higher m/z values (M+1, M+2, etc.) would be observed due to the presence of heavier isotopes like ¹³C, ²H, ¹⁵N, and ¹⁸O. libretexts.org

Table 1: Theoretical Isotopic Distribution for this compound (C₁₂H₁₀N₂O₃)

Mass (m/z)Relative Abundance (%)
230.0691100.00
231.072513.58
232.07132.04

Note: This table is generated based on theoretical calculations and does not represent experimental data.

Analysis of Characteristic Fragmentation Pathways

Fragmentation in mass spectrometry involves the breakdown of the molecular ion into smaller, charged fragments. wikipedia.org The pattern of fragmentation is characteristic of the molecule's structure and can be used for structural elucidation. orgchemboulder.comlibretexts.org For this compound, characteristic fragmentation would be expected based on its functional groups. Nitroaromatic compounds often exhibit specific fragmentation patterns, such as the loss of the nitro group (NO₂) or other small neutral molecules. nih.gov The styryl and oxazole moieties would also contribute to the fragmentation pattern, providing further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its molecular formula. youtube.comresearchgate.net By comparing the experimentally determined exact mass to the theoretical masses of possible molecular formulas, the correct formula can be identified. libretexts.org For this compound, HRMS would confirm the molecular formula C₁₂H₁₀N₂O₃ by providing a highly accurate mass measurement of its molecular ion.

Advanced Spectroscopic Techniques for Specialized Investigations

Fluorescence Spectroscopy (e.g., Emission Maxima, Quantum Yields, Lifetimes)

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. conductscience.comwiley-vch.descienceinfo.comjascoinc.com This technique provides information about the electronic structure and environment of a molecule. Key parameters measured include:

Emission Maxima: The wavelength at which the fluorescence intensity is highest.

Quantum Yield: The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. researchgate.netatto-tec.com

Lifetime: The average time the molecule spends in the excited state before returning to the ground state. optica.orgnist.gov

While specific data for this compound is not available, styryl compounds are known to be fluorescent, and the fluorescence properties would be influenced by the nitrooxazole group and the methyl substituent on the phenyl ring.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its unique vibrational modes. nih.govwikipedia.orglibretexts.org It is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. jchps.com The Raman spectrum of this compound would show characteristic peaks corresponding to the vibrations of the styryl double bond, the aromatic rings, the nitro group, and the oxazole ring, allowing for detailed structural characterization. mdpi.comscitechdaily.comspectroscopyonline.comlabmedica.comgatewayanalytical.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. jst.go.jpeas.orgmkuniversity.ac.iniastate.eduwikipedia.orgnorthwestern.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined. rigaku.com For this compound, a successful single-crystal XRD analysis would provide an unambiguous elucidation of its solid-state structure, including the conformation of the styryl group relative to the oxazole ring and the intermolecular interactions in the crystal lattice. icdd.comacs.orgnih.gov

Chemometric and Multivariate Statistical Analysis of Spectroscopic Data

A comprehensive analysis of the spectroscopic data for this compound is crucial for elucidating its structural and electronic properties. Chemometric and multivariate statistical methods are powerful tools for extracting meaningful information from complex spectral datasets, such as those obtained from infrared, Raman, or nuclear magnetic resonance spectroscopy. These techniques can help identify correlations between spectral features and molecular characteristics, differentiate between different sample groups, and build predictive models.

Techniques such as Principal Component Analysis (PCA) are instrumental in reducing the dimensionality of large spectral datasets, allowing for the identification of patterns and the differentiation of spectral groups. By analyzing the loadings, PCA can provide insights into the spectral origin of variations that distinguish different datasets. For instance, in the analysis of vibrational spectra, PCA can highlight the wavenumbers that contribute most significantly to the variance between samples, offering clues about the underlying molecular differences.

Despite the potential of these methods, no specific studies were found that present detailed research findings or data tables resulting from the chemometric analysis of this compound's spectroscopic data. The scientific community has yet to publish research that applies multivariate statistical techniques to explore the nuances of its spectral characteristics. Therefore, the presentation of specific data tables or in-depth research findings on this particular topic is not possible at this time.

Future research in this area would be highly valuable. Applying chemometric and multivariate statistical analysis to the spectroscopic data of this compound could provide a deeper understanding of its molecular structure, intermolecular interactions, and behavior in different chemical environments. Such studies would be essential for quality control, reaction monitoring, and the development of structure-property relationships for this and related compounds.

Derivatization and Further Functionalization of 5 4 Methylstyryl 2 Nitrooxazole

Functionalization of the Oxazole (B20620) Ring

The oxazole ring in 5-(4-methylstyryl)-2-nitrooxazole offers specific sites for chemical modification, primarily involving the heterocyclic ring itself and the attached nitro group.

The C-4 and C-5 positions of the oxazole ring, which are part of the carbon-carbon double bond within the heterocycle, can potentially undergo cycloaddition reactions. While the styryl substituent is already present at the C-5 position, the C-4 position remains a target for certain transformations. For instance, related heterocyclic systems like 2-phenyl-4,5-dihydrooxazole are known to react with reagents such as benzonitrile (B105546) N-oxide to yield cycloadducts electronicsandbooks.com. Such reactions, if applied to the oxazole core of the title compound, could introduce new ring systems fused to the oxazole, significantly altering its steric and electronic properties. The feasibility of these reactions depends on the specific reagents and conditions employed, as ring-opening can sometimes compete with cycloaddition electronicsandbooks.com.

The 2-nitro group is a key functional handle that significantly influences the electronic properties of the oxazole ring and serves as a primary site for derivatization. The most common transformation is its reduction to a primary amine, which dramatically alters the compound's chemical character from strongly electron-withdrawing to electron-donating. This reduction can be achieved using various established methods.

A standard procedure involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) youtube.com. The reaction typically proceeds in two stages: the initial reduction to form an ammonium (B1175870) salt, followed by neutralization with a base (e.g., NaOH) to liberate the free amine youtube.com. This transformation yields 5-(4-methylstyryl)oxazol-2-amine, a versatile intermediate for further synthesis, such as amide or sulfonamide formation. The conversion of the nitro group opens up pathways to a wide array of analogues with different physicochemical properties. The electron-donating nature of the resulting amino group can also influence the reactivity of the entire molecule researchgate.net.

Reaction Reagents Product Reference
Reduction of Nitro Group1. Sn, HCl 2. NaOH5-(4-methylstyryl)oxazol-2-amine youtube.com

Functionalization of the Styryl Moiety

The styryl portion of the molecule contains two principal sites for functionalization: the alkene double bond and the aromatic ring.

The carbon-carbon double bond in the styryl linker is susceptible to electrophilic addition reactions. libretexts.org This reactivity allows for the introduction of a wide variety of functional groups across the double bond, leading to the saturation of the styryl linker. The pi electrons of the double bond act as a nucleophile, attacking electrophilic species libretexts.orgalevelchemistry.co.uk.

Common electrophilic addition reactions include:

Halogenation: Reaction with elemental halogens like bromine (Br₂) results in the addition of two bromine atoms across the double bond to form a dibromo derivative.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon libretexts.org.

Hydration: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, a hydroxyl group can be added across the double bond to form an alcohol.

Reaction Type Reagent Functional Group Added Resulting Structure Reference
HalogenationBr₂-Br, -BrSaturated dibromoalkane libretexts.org
HydrohalogenationHBr-H, -BrSaturated bromoalkane libretexts.org
HydrationH₂O, H⁺-H, -OHSaturated alcohol libretexts.org

The 4-methylphenyl ring provides further opportunities for derivatization through two primary routes: electrophilic aromatic substitution on the ring itself and reactions involving the methyl group.

Electrophilic Aromatic Substitution: The existing styryl group is an activating, ortho-, para-directing substituent. Since the para position is occupied by the styryl linker, new electrophiles will be directed to the ortho positions (C-3 and C-5). Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation can introduce additional functional groups onto the phenyl ring.

Functionalization of the Methyl Group: The benzylic protons of the 4-methyl group are susceptible to free-radical reactions. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation can selectively brominate the methyl group to form a 4-(bromomethyl)phenyl derivative. This benzylic bromide is a highly useful intermediate that can be converted into a variety of other functional groups (e.g., alcohols, ethers, amines, nitriles) through nucleophilic substitution reactions.

Synthesis of Analogues and Homologs for Structure-Reactivity Relationship Studies

The systematic functionalization of this compound is crucial for conducting structure-reactivity relationship (SRR) studies. By creating a library of analogues where specific parts of the molecule are altered, researchers can probe how different functional groups and structural features influence biological activity or other chemical properties. This approach is common in medicinal chemistry for optimizing lead compounds nih.govnih.gov.

A comprehensive SRR study based on this scaffold could involve synthesizing analogues with modifications at each of the key positions:

Modification at the 2-position of the oxazole: Comparing the activity of the parent 2-nitro compound with its 2-amino analogue allows for the evaluation of the electronic effects of this substituent.

Saturation of the styryl linker: Converting the double bond to a single bond via reactions like hydrogenation or hydration helps determine the importance of the rigidity and planarity of the conjugated system.

Substitution on the phenyl ring: Introducing various electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups at the ortho positions of the phenyl ring can elucidate the electronic requirements for activity.

Modification of the 4-methyl group: Converting the methyl group to other functionalities (e.g., -CH₂OH, -COOH, -CN) can explore the steric and electronic contributions of this position.

By systematically synthesizing and evaluating these analogues, a detailed understanding of the key structural features required for a desired activity can be developed.

Parent Compound Modification Site Reaction Type Example Analogue Purpose of Modification
This compound2-Nitro groupReduction5-(4-Methylstyryl)oxazol-2-amineStudy electronic effects (electron-withdrawing vs. donating)
This compoundStyryl C=C bondHydrogenation5-(4-Methylphenethyl)-2-nitrooxazoleAssess importance of linker rigidity and conjugation
This compound4-Methylphenyl ringElectrophilic Substitution5-(3-Chloro-4-methylstyryl)-2-nitrooxazoleProbe electronic effects on the phenyl ring
This compound4-Methyl groupRadical Halogenation & Substitution5-[4-(Hydroxymethyl)styryl]-2-nitrooxazoleEvaluate steric and hydrogen-bonding potential

Potential Applications in Chemical Science

Role as Versatile Intermediates in Complex Organic Synthesis

While specific documented applications of 5-(4-Methylstyryl)-2-nitrooxazole as a synthetic intermediate are not extensively reported, its constituent parts—the oxazole (B20620) ring and the styryl group—are well-established as versatile components in organic synthesis. The oxazole scaffold is a key feature in numerous biologically active natural products and pharmaceuticals. mdpi.com Synthetic methodologies for the functionalization of oxazoles are continually being developed, allowing for their elaboration into more complex molecular architectures. organic-chemistry.org

The styryl moiety, characterized by its conjugated double bond, offers a reactive handle for a variety of organic transformations. These can include, but are not limited to, cycloaddition reactions, oxidation, and polymerization. The presence of the nitro group on the oxazole ring further activates the molecule for certain nucleophilic substitution reactions and can influence the regioselectivity of reactions on the heterocyclic core. The synthesis of various styryl-substituted heterocyclic compounds has been documented, highlighting the general accessibility and utility of this structural motif in building molecular complexity. chemmethod.comresearchgate.net

Applications in Materials Science (e.g., Photoactive and Fluorescent Materials, Scintillators)

The extended π-conjugation system arising from the connection of the phenyl ring, the vinyl group, and the oxazole ring in this compound strongly suggests its potential for applications in materials science, particularly in the realm of photoactive and fluorescent materials. Styryl derivatives are a well-known class of organic chromophores and fluorophores. beilstein-journals.orgmdpi.comnih.gov Their photophysical properties are often characterized by strong absorption in the UV-visible region and significant fluorescence emission. researchgate.netnih.gov

These properties are foundational to their use in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): Styryl dyes are utilized as emitting materials in OLEDs due to their high fluorescence quantum yields and tunable emission colors. researchgate.net

Fluorescent Probes: The sensitivity of the fluorescence of many styryl dyes to their local environment makes them valuable as probes for biological systems, such as for cell imaging and DNA detection. mdpi.comnih.gov

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of many styryl compounds, where an electron-donating group is conjugated with an electron-accepting group, can lead to large second-order NLO responses. beilstein-journals.org

While the specific compound this compound has not been explicitly studied as a scintillator, structurally related compounds containing styryl groups have been investigated for this purpose. Scintillators are materials that emit light upon exposure to ionizing radiation, and organic scintillators often rely on conjugated aromatic systems to achieve this effect.

Table 1: Photophysical Properties of Selected Styryl Derivatives

Compound ClassAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Application Area
Styryl-based push-pull dyesVisible regionGreen-red emissionLowNLO, pH sensors beilstein-journals.org
Styryl cyanines~365 (for switching)-0.20-0.46 (for photoisomerization)Photoswitches nih.gov
Styryl benzothiazolium dyes---DNA probes nih.gov
1,3,5-triazine styryl derivatives354-381399-422-Fluorescent materials nih.gov

The styryl moiety is a key component in some classes of photochromic molecules, which can undergo reversible transformation between two isomers with distinct absorption spectra upon irradiation with light. nih.gov A notable example is the photochemical ring-closing reaction observed in certain styryl cyanines. nih.gov This process is a type of [2+2] photocycloaddition. The potential for this compound to exhibit similar photoswitching behavior warrants investigation, as such properties are highly sought after for applications in molecular switches, optical data storage, and smart materials. researchgate.net The efficiency of such photochemical reactions can be influenced by the electronic nature of the heterocyclic ring attached to the styryl group.

The optical properties of styryl dyes, including their absorption and fluorescence characteristics, are often highly sensitive to the polarity of their environment. beilstein-journals.orgias.ac.in This phenomenon, known as solvatochromism, arises from changes in the dipole moment of the molecule upon electronic excitation. For push-pull styryl systems, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. beilstein-journals.org The investigation of how the absorption and emission of this compound respond to different solvents could provide insights into its electronic structure and its potential as a sensor for environmental polarity.

Precursors to Novel Heterocyclic Ring Systems via Ring Transformation and Rearrangement Reactions

The oxazole ring, while aromatic, can participate in a variety of ring transformation and rearrangement reactions, making it a valuable precursor for the synthesis of other heterocyclic systems. For instance, certain substituted oxazoles can undergo cycloaddition reactions followed by ring opening to afford new heterocyclic structures. While specific examples involving 2-nitrooxazoles are less common, the general reactivity pattern of the oxazole nucleus suggests this potential. For example, 4-imino-1,3-4H-oxazoles have been shown to undergo ring-opening cycloaddition reactions. rsc.org The reactivity of nitro-substituted imidazoles, which can lead to ring-ring interconversions, also provides a basis for exploring analogous transformations in nitrooxazoles. researchgate.net Such reactions could provide synthetic routes to novel and potentially biologically active heterocyclic compounds that would be difficult to access through other means.

Future Research Directions

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The advancement of research into 5-(4-Methylstyryl)-2-nitrooxazole is contingent upon the development of efficient and selective synthetic methodologies. Current synthetic strategies for similar heterocyclic compounds often involve multi-step processes with moderate yields. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also offer superior control over stereochemistry and regioselectivity.

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, could provide a more direct and efficient means of introducing the 4-methylstyryl group onto a pre-functionalized 2-nitrooxazole core. Research should focus on optimizing catalyst systems to achieve high efficiency and selectivity.

Green Chemistry Approaches: The exploration of more environmentally benign synthetic methods is crucial. This could involve the use of greener solvents, catalyst systems based on earth-abundant metals, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. mdpi.com

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step Synthesis Well-established for related compounds.Often lower overall yields, more waste generation.
Palladium-Catalyzed Cross-Coupling High efficiency and selectivity.Cost of palladium catalysts, potential for metal contamination.
One-Pot/Tandem Reactions Increased efficiency, reduced waste.Requires careful optimization of reaction conditions.
Green Chemistry Approaches Environmentally friendly, potentially lower cost.May require significant methods development.

Advanced Mechanistic Studies of Complex Photoreactions and Other Transformations

The presence of both a nitro group and a styryl moiety suggests that this compound may exhibit interesting photochemical behavior. The nitro group is a well-known photoactive functional group, and the styryl unit can undergo photoisomerization and photocyclization reactions. mdpi.comresearchgate.net Future research should focus on elucidating the mechanisms of these potential photoreactions.

Key areas of investigation should include:

Photophysical Characterization: A thorough investigation of the absorption and emission properties of the molecule is a critical first step. This includes determining quantum yields of fluorescence and phosphorescence, as well as excited-state lifetimes.

Transient Absorption Spectroscopy: The use of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can provide invaluable insights into the nature and lifetimes of excited states and reactive intermediates. nih.gov

Product Analysis and Reaction Pathways: Detailed analysis of the photoproducts formed under various irradiation conditions (e.g., different wavelengths, solvents, and oxygen concentrations) will be essential to map out the reaction pathways. Potential photoreactions to investigate include E/Z isomerization of the styryl double bond, [2+2] cycloadditions, and photoreduction of the nitro group. rsc.org

Application of Cutting-Edge Computational Methodologies for Predictive Chemical Behavior

Computational chemistry offers a powerful toolkit for predicting and understanding the chemical behavior of molecules, thereby guiding experimental efforts. nih.govtandfonline.comirjweb.comjcchems.com For a novel compound like this compound, computational studies can provide crucial a priori information.

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the ground and excited-state properties of the molecule, including its absorption and emission spectra, and to map out potential energy surfaces for photoreactions. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules, which can influence its reactivity.

Quantitative Structure-Activity Relationship (QSAR) Models: If a series of derivatives are synthesized and their properties are measured, QSAR models can be developed to correlate molecular structure with activity, aiding in the design of new compounds with desired properties. rsc.org

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in this compound opens the door to a wide range of potential chemical transformations beyond its photochemical reactivity. The nitro group, for instance, is a versatile functional group that can be transformed into a variety of other functionalities. nih.govresearchgate.netfrontiersin.org

Future research should explore:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide access to a new class of 5-(4-methylstyryl)-2-aminooxazoles, which could have interesting biological or material properties.

Cycloaddition Reactions: The styryl double bond could participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex heterocyclic systems.

Derivatization of the Oxazole (B20620) Ring: The oxazole ring itself can be a site for further functionalization, allowing for the synthesis of a library of derivatives with tailored properties.

Rational Design and Synthesis of Advanced Functional Materials Based on the Oxazole-Styryl-Nitro Core Structure

The structural motifs present in this compound are found in various functional materials, including photoresponsive materials, nonlinear optical materials, and fluorescent probes. mdpi.comresearchgate.netnih.govnih.gov The rational design and synthesis of new materials based on this core structure is a promising avenue for future research.

Key areas for development include:

Photoresponsive Polymers and Gels: The incorporation of the this compound unit into polymer backbones or as a cross-linker could lead to the development of novel photoresponsive materials, such as hydrogels that change their swelling properties in response to light. nih.gov

Nonlinear Optical Materials: The push-pull electronic nature of the molecule, with the electron-donating methylstyryl group and the electron-withdrawing nitro group, suggests potential for second-order nonlinear optical properties.

Fluorescent Sensors: Modification of the core structure could lead to the development of fluorescent probes for the detection of specific analytes. For example, the fluorescence properties of the molecule might be sensitive to changes in the local environment, such as pH or the presence of metal ions.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.